molecular formula C16H18O3Si B1528119 [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol CAS No. 1244855-75-1

[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol

Cat. No. B1528119
M. Wt: 286.4 g/mol
InChI Key: LFJNZNHEUHSDQW-UHFFFAOYSA-N
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Description

“[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol” is a chemical compound with the CAS Number: 1244855-75-1 . It has a molecular weight of 286.4 . The IUPAC name for this compound is {2- [1,3-benzodioxol-5-yl (dimethyl)silyl]phenyl}methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18O3Si/c1-20(2,16-6-4-3-5-12(16)10-17)13-7-8-14-15(9-13)19-11-18-14/h3-9,17H,10-11H2,1-2H3 . This indicates that the compound contains 16 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 1 silicon atom.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.

Scientific Research Applications

CO2 Promoted Hydrogenolysis

A study demonstrated the hydrogenolysis of benzylic alcohols and their derivatives over a Pd/C catalyst using CO2-expanded methanol and compressed CO2/water. This process shows the utility of methanol and CO2 in enhancing the hydrogenolysis reactions of benzylic compounds, highlighting an environmentally friendly approach to chemical transformations (Lin et al., 2013).

S-alkylation of Benzenethiol

Research on the S-alkylation of benzenethiol with methanol over halide cluster catalysts reveals methanol's role as a reagent in catalytic processes. The high selectivity achieved at elevated temperatures for methanol indicates its potential in facilitating specific alkylations in the presence of transition metal catalysts (Nagashima et al., 2013).

Aza-Piancatelli Rearrangement

Furan-2-yl(phenyl)methanol derivatives were transformed into 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives via aza-Piancatelli rearrangement, showcasing an application in the synthesis of heterocyclic compounds. This method emphasizes the versatility of phenylmethanol derivatives in organic synthesis (Reddy et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

properties

IUPAC Name

[2-[1,3-benzodioxol-5-yl(dimethyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3Si/c1-20(2,16-6-4-3-5-12(16)10-17)13-7-8-14-15(9-13)19-11-18-14/h3-9,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJNZNHEUHSDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217572
Record name 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol

CAS RN

1244855-75-1
Record name 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244855-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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